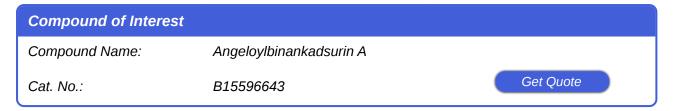


Angeloylbinankadsurin A: A Technical Overview of its Discovery, Structure, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Angeloylbinankadsurin A is a naturally occurring dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, notably Kadsura longipedunculata. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed physicochemical and biological properties. The document includes tabulated quantitative data, detailed experimental protocols for its isolation and characterization, and visual representations of its known biological interactions to serve as a valuable resource for ongoing research and drug development endeavors.

Introduction

The Kadsura genus, belonging to the Schisandraceae family, is a rich source of bioactive lignans, which have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV effects.[1][2] Among these, **Angeloylbinankadsurin A** has emerged as a compound of interest. This document aims to consolidate the current knowledge on **Angeloylbinankadsurin A**, providing a detailed technical foundation for researchers.

Discovery and Historical Context



Angeloylbinankadsurin A was first isolated from the stems of Kadsura longipedunculata.[3] In a foundational study, 110mg of Angeloylbinankadsurin A was obtained as colorless crystals.
[3] This compound is structurally related to binankadsurin A, another lignan found in the same plant species.[3]

Physicochemical Properties

Angeloylbinankadsurin A is a lignanoid with the chemical formula $C_{27}H_{32}O_8$ and a molecular weight of 484.54 g/mol .[4] Its CAS number is 77165-80-1.[4]

Table 1: Physicochemical Properties of Angeloylbinankadsurin A

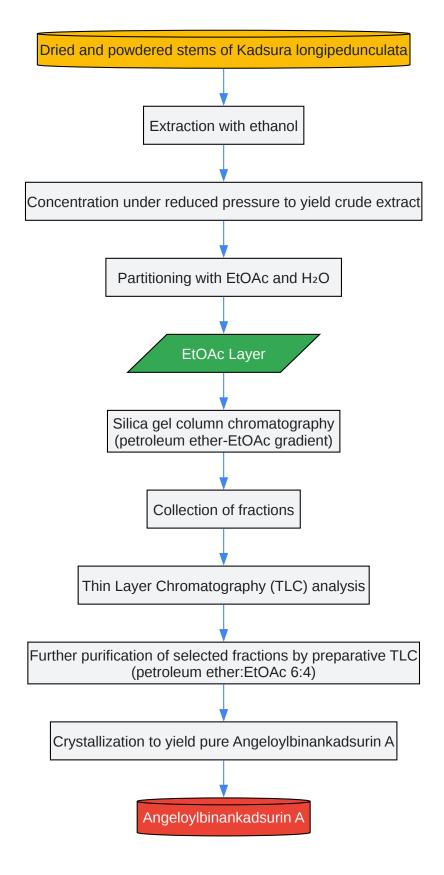
Property	Value	Reference
CAS Number	77165-80-1	[4]
Molecular Formula	C27H32O8	[4]
Molecular Weight	484.54 g/mol	[4]
Appearance	Colorless crystals	[3]
Melting Point	145-146°C	[3]
Optical Rotation	[α]D: -27.4° (c 0.09, CHCl ₃)	[3]

Experimental Protocols Isolation of Angeloylbinankadsurin A

The following is a generalized protocol based on the initial isolation of lignans from Kadsura longipedunculata.[3]

Experimental Workflow for Isolation





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Caption: Workflow for the isolation of Angeloylbinankadsurin A.



- Plant Material: The stems of Kadsura longipedunculata are collected, dried, and powdered.
- Extraction: The powdered plant material is extracted with ethanol at room temperature.
- Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc layer is collected and concentrated.
- Chromatography: The resulting residue is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.
- Purification: Fractions containing **Angeloylbinankadsurin A** are identified by Thin Layer Chromatography (TLC) and further purified by preparative TLC using a solvent system of petroleum ether:EtOAc (6:4).[3]
- Crystallization: The purified compound is crystallized from diethyl ether to afford colorless crystals of Angeloylbinankadsurin A.[3]

Structure Elucidation

The structure of **Angeloylbinankadsurin A** was determined using a combination of spectroscopic techniques.

- Mass Spectrometry (MS): The mass spectrum of Angeloylbinankadsurin A is identical to that of binankadsurin A, indicating a close structural relationship.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum of
 Angeloylbinankadsurin A is also reported to be identical to that of binankadsurin A,
 suggesting the core structure is the same.[3] The presence of the angeloyl group is a key
 distinguishing feature.

While the original publication states the spectra are identical to binankadsurin A, detailed peak lists are crucial for unambiguous identification. Modern spectroscopic analysis would involve 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments for complete assignment of all



proton and carbon signals, and high-resolution mass spectrometry (HRMS) for accurate mass determination.

Biological Activity

The biological activities of lignans from the Kadsura genus are well-documented.[1][2] Specific data for **Angeloylbinankadsurin A** is emerging.

Table 2: In Vitro Biological Activity of Angeloylbinankadsurin A

Cell Line/Target	Activity	IC50 Value	Reference
RA-FLS cells	Inhibitory effect	11.70 μΜ	[5]
HeLa (cervical cancer)	Mild toxicity	19.9 μΜ	[5]
BGC-823 (gastric cancer)	Mild toxicity	21.93 μΜ	[5]
Antioxidant Activity	Weak	Not specified	[6]

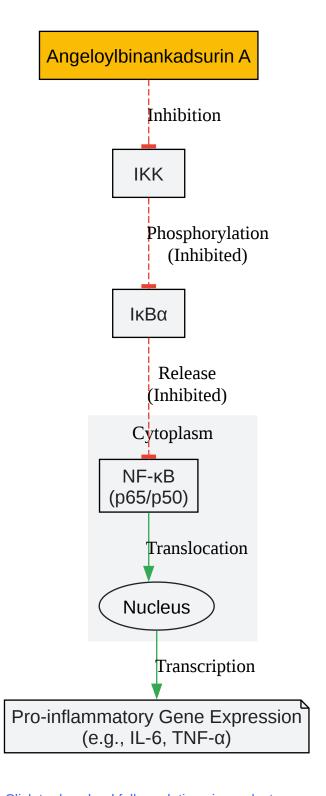
The inhibitory effect on Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) suggests a potential anti-inflammatory role for **Angeloylbinankadsurin A**.[5]

Potential Signaling Pathways

Based on the known activities of related lignans and the observed effects of **Angeloylbinankadsurin A**, a potential mechanism of action in RA-FLS cells could involve the modulation of inflammatory pathways. Lignans have been shown to interfere with signaling cascades such as NF-kB and MAPK, which are crucial in the pathogenesis of rheumatoid arthritis.

Hypothesized Signaling Pathway in RA-FLS Cells





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Caption: Hypothesized NF-kB pathway inhibition by Angeloylbinankadsurin A.

Conclusion and Future Directions



Angeloylbinankadsurin A is a dibenzocyclooctadiene lignan with demonstrated in vitro activity against RA-FLS cells, suggesting its potential as an anti-inflammatory agent. Further research is warranted to fully elucidate its mechanism of action, conduct more extensive biological profiling, and explore its therapeutic potential. The detailed experimental protocols and compiled data in this guide are intended to facilitate these future investigations. The synthesis of **Angeloylbinankadsurin A** and its analogs could also provide a pathway to optimize its biological activity and develop novel therapeutic agents.

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